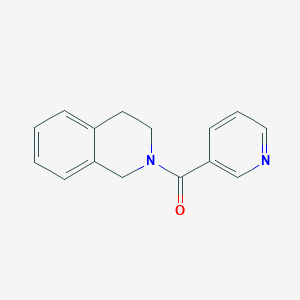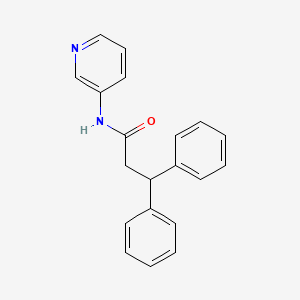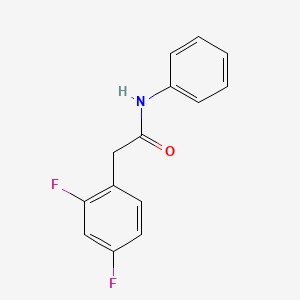![molecular formula C22H27N3O4 B5546887 8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5546887.png)
8-[5-(hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest is a complex organic molecule characterized by the presence of a diazaspiro[5.5]undecane core, which is a common structural motif in many biologically active compounds and synthetic targets due to its unique chemical and physical properties. This compound, with its furoyl and pyridinyl substituents, represents a class of molecules that have been synthesized for a variety of research purposes, including the study of their chemical reactivity, physical characteristics, and potential applications in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including compounds similar to the one of interest, typically involves multistep synthetic routes. These routes may involve the reaction of 1,3-diaryl-2-propen-1-ones with barbituric or thiobarbituric acids in aqueous ethanol under reflux conditions without using any catalysts (Ahmed et al., 2012). Another approach involves one-pot, multi-component reactions catalyzed by tertiary amines to synthesize functionalized trifluoromethylated derivatives (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through various analytical techniques, including ultraviolet, infrared, NMR, mass spectrometry, and elemental analysis. These techniques confirm the unique structural features of these compounds, such as the spirocyclic core and the presence of substituent groups that contribute to their reactivity and physical properties (Ahmed et al., 2012).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including intramolecular spirocyclization, to construct the diazaspiro core (Parameswarappa & Pigge, 2011). They can also participate in reactions leading to the synthesis of functionalized compounds, demonstrating a broad range of chemical reactivity useful in synthetic organic chemistry.
Scientific Research Applications
Synthesis and Characterization
A variety of diazaspiro[5.5]undecane derivatives have been synthesized through reactions involving barbituric acid and aromatic aldehydes, showcasing their potential in creating diverse chemical structures. These compounds have been characterized using multiple analytical methods to confirm their structures, demonstrating the versatility of diazaspiro[5.5]undecane frameworks in chemical synthesis (Ahmed et al., 2012).
Pharmacological Applications
Diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, indicating their potential utility in treating chemokine-mediated diseases, particularly respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Catalysis and Reaction Efficiency
Research into the synthesis of trifluoromethylated diazaspiro[5.5]undecane derivatives has highlighted the role of catalysts and temperature in enhancing reaction efficiency and yield. This suggests the importance of diazaspiro[5.5]undecane structures in the development of efficient synthetic pathways (Li et al., 2014).
Spirocyclization Techniques
The construction of diazaspiro[5.5]undecane derivatives via spirocyclization represents a significant methodological advancement, enabling the synthesis of complex structures from simpler pyridine substrates. This technique underscores the structural complexity attainable with diazaspiro[5.5]undecane cores (Parameswarappa & Pigge, 2011).
Heterocyclic Chemistry
The synthesis of sulfur-containing heterocycles based on diazaspiro[5.5]undecane structures highlights their relevance in creating pharmacologically active compounds. This research indicates the potential for diazaspiro[5.5]undecane derivatives in drug discovery and development (Reddy et al., 2001).
Catalyst-Free Synthesis
An efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles demonstrates the potential for sustainable and eco-friendly chemical processes involving diazaspiro[5.5]undecane derivatives. This approach offers a promising route for the synthesis of complex molecules with minimal environmental impact (Aggarwal et al., 2014).
properties
IUPAC Name |
8-[5-(hydroxymethyl)furan-2-carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c26-14-18-5-6-19(29-18)21(28)25-12-3-9-22(16-25)10-7-20(27)24(15-22)13-8-17-4-1-2-11-23-17/h1-2,4-6,11,26H,3,7-10,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATIWFMBZKAYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CCC3=CC=CC=N3)CN(C1)C(=O)C4=CC=C(O4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[5-(Hydroxymethyl)-2-furoyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5546809.png)
![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)

![methyl 2,4-dichloro-5-[(dimethylamino)sulfonyl]benzoate](/img/structure/B5546841.png)
![N-[1-methyl-2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5546854.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-6-phenylpyridine-2-carboxamide](/img/structure/B5546879.png)


![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)
![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)